molecular formula C9H10BrN B053068 5-Bromo-1,2,3,4-tetrahydroquinoline CAS No. 114744-50-2

5-Bromo-1,2,3,4-tetrahydroquinoline

Cat. No.: B053068
CAS No.: 114744-50-2
M. Wt: 212.09 g/mol
InChI Key: WTZQIKXLRRDMCP-UHFFFAOYSA-N
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Description

5-Bromo-1,2,3,4-tetrahydroquinoline: is an organic compound with the molecular formula C9H10BrN . It is a derivative of tetrahydroquinoline, where a bromine atom is substituted at the 5th position of the quinoline ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .

Scientific Research Applications

Chemistry:

5-Bromo-1,2,3,4-tetrahydroquinoline is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the synthesis of complex organic molecules and pharmaceuticals .

Biology:

In biological research, this compound is used to study the structure-activity relationships of quinoline derivatives. It is also used in the development of new drugs targeting specific biological pathways .

Medicine:

This compound has shown potential as an intermediate in the synthesis of drugs with antimicrobial and anticancer properties. Its derivatives are being investigated for their therapeutic effects .

Industry:

In the industrial sector, this compound is used in the production of dyes, pigments, and other fine chemicals. It is also employed in the development of new materials with specific electronic and optical properties .

Safety and Hazards

The safety information for 5-Bromo-1,2,3,4-tetrahydroquinoline includes several hazard statements such as H302, H315, H319, H332, H335, and precautionary statements like P261, P280, P305, P338, P351 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Tetrahydroquinolines, including 5-Bromo-1,2,3,4-tetrahydroquinoline, are an important class of compounds in medicinal chemistry due to their diverse biological activities. They have garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity . Future research may focus on the development of novel synthetic strategies and further exploration of their biological potential .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Bromo-1,2,3,4-tetrahydroquinoline typically involves the bromination of 1,2,3,4-tetrahydroquinoline. One common method is the use of molecular bromine (Br2) in the presence of a solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods:

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Bromo-1,2,3,4-tetrahydroquinoline can undergo oxidation reactions to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form this compound derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed:

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydroquinoline
  • 6-Bromo-1,2,3,4-tetrahydroquinoline
  • 8-Bromo-1,2,3,4-tetrahydroquinoline

Comparison:

5-Bromo-1,2,3,4-tetrahydroquinoline is unique due to the position of the bromine atom at the 5th position of the quinoline ring. This specific substitution pattern can influence the compound’s reactivity and biological activity. Compared to other brominated tetrahydroquinoline derivatives, this compound may exhibit different pharmacological properties and synthetic utility .

Properties

IUPAC Name

5-bromo-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1,4-5,11H,2-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZQIKXLRRDMCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2Br)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80551500
Record name 5-Bromo-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114744-50-2
Record name 5-Bromo-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1,2,3,4-tetrahydroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
5-Bromo-1,2,3,4-tetrahydroquinoline

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